N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide
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Overview
Description
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide is a complex organic compound featuring a thiophene ring substituted with a hydroxyethyl group, an ethyl chain, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions:
Thiophene Functionalization: The starting material, thiophene, undergoes functionalization to introduce the hydroxyethyl group at the 5-position. This can be achieved through a Friedel-Crafts acylation followed by reduction.
Ethyl Chain Introduction: The functionalized thiophene is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl chain.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The sulfonamide group is known for its antibacterial properties, and the thiophene ring can enhance the compound’s biological activity. Research may focus on its use as an antimicrobial agent or in the treatment of specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide
- N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide
- N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide
Uniqueness
Compared to similar compounds, N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide stands out due to the presence of the methoxybenzenesulfonamide moiety. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-11(17)15-7-6-13(21-15)8-9-16-22(18,19)14-5-3-4-12(10-14)20-2/h3-7,10-11,16-17H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMIUYOOLFOMSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC(=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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